1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that features a chlorobenzyl group, a phenyl group substituted with a dioxaborolane moiety, and a urea linkage
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate amine to form the 2-chlorobenzylamine intermediate.
Coupling with Phenyl Isocyanate: The 2-chlorobenzylamine intermediate is then reacted with phenyl isocyanate to form the urea linkage.
Introduction of the Dioxaborolane Group:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The dioxaborolane group can undergo further coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF).
Scientific Research Applications
1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving urea derivatives and boron-containing compounds.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane group can participate in interactions with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar compounds to 1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea include:
1-(2-Chlorobenzyl)-3-phenylurea: Lacks the dioxaborolane group, making it less versatile in coupling reactions.
1-(2-Chlorobenzyl)-3-(4-boronophenyl)urea: Contains a boronophenyl group instead of the dioxaborolane moiety, which may affect its reactivity and applications.
1-(2-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea: Similar structure but with a thiourea linkage, which can alter its chemical properties and biological activity.
The uniqueness of this compound lies in its combination of a chlorobenzyl group, a urea linkage, and a dioxaborolane moiety, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BClN2O3/c1-19(2)20(3,4)27-21(26-19)15-9-11-16(12-10-15)24-18(25)23-13-14-7-5-6-8-17(14)22/h5-12H,13H2,1-4H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSJDYPTZZFGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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